molecular formula C18H21NO2S2 B2978203 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1795303-53-5

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2978203
CAS No.: 1795303-53-5
M. Wt: 347.49
InChI Key: IGHJXANGSWDLDY-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one, provided as a high-purity material for research and development purposes. The structure of this molecule incorporates a 1,4-thiazepane heterocycle, a furan-2-yl group, and a phenylthio ether moiety, making it a complex scaffold of interest in medicinal chemistry and drug discovery. Furan and thiophene derivatives are frequently explored in pharmaceutical research for their diverse biological activities . Compounds featuring such intricate heterocyclic architectures are often investigated as modulators of biological targets, such as G-protein coupled receptors (GPCRs) or enzymes like lysine-specific demethylase 1 (LSD1), for potential applications in treating neurodegenerative diseases, psychiatric disorders, and other conditions . Researchers value this compound for its potential as a key intermediate or a novel pharmacophore in synthesizing and optimizing new therapeutic agents. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-18(9-13-22-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-21-16/h1-7,12,17H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJXANGSWDLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is an organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic properties, and mechanisms of action.

Molecular Structure

The compound features a complex structure that includes:

  • A furan ring
  • A thiazepane ring
  • A phenylthio group

This structural complexity contributes to its unique chemical properties and potential biological activity. The IUPAC name for this compound is 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylthio)propan-1-one , and its molecular formula is C16H17NO3SC_{16}H_{17}NO_3S with a molecular weight of approximately 303.37 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.
  • Synthesis of the Thiazepane Ring : Involves the reaction of a suitable amine with a thiol or thioester.
  • Coupling of Intermediates : The furan and thiazepane intermediates are coupled with the phenylthio group through reactions such as Friedel-Crafts acylation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various derivatives, including 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one, against cancer cell lines. Notably:

  • The compound exhibited significant cytotoxic activity against MCF-7 breast cancer cells.
  • Its efficacy was compared to known chemotherapeutic agents like Tamoxifen , showing promising results in inducing apoptosis in cancer cells .

The proposed mechanism for the biological activity involves:

  • Inhibition of Enzyme Activity : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Cell Cycle Arrest : Studies indicated that treatment with this compound led to growth arrest at the G2/M phase in cancer cells, suggesting a disruption in the normal cell cycle progression .

Comparative Analysis of Related Compounds

To better understand the biological activity, a comparison table has been created for related compounds:

Compound NameCytotoxic Activity (MCF-7)Mechanism of ActionReference
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-oneHighApoptosis induction, G2/M arrest
TamoxifenModerateEstrogen receptor blockade
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneLowUnknown

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives demonstrated that compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one had higher cytotoxic effects than Tamoxifen on MCF-7 cells. The results were obtained using the MTT assay, indicating that these compounds could serve as potential candidates for further drug development targeting breast cancer .

Study 2: Molecular Docking

Molecular docking studies revealed that certain derivatives bind effectively to estrogen receptor alpha (ERα), providing insights into their mechanism as potential selective estrogen receptor modulators (SERMs). This interaction suggests that these compounds might be able to mimic or block estrogen's effects in breast tissue .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Formula CAS Number Reported Activities/Properties References
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one 1,4-Thiazepane + furan + phenylthio-propanone C₂₁H₂₃NO₂S 1705066-41-6 Not explicitly reported; structural analogs suggest potential antimicrobial or receptor modulation .
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one 1,4-Thiazepane + furan + diphenyl-propanone C₂₄H₂₅NO₂S 1795450-85-9 Increased steric bulk due to diphenyl group; potential impact on solubility and binding affinity.
rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one Chlorophenylthio + chlorophenyl + furan-propanone (no thiazepane) C₁₉H₁₅Cl₂O₂S Not provided Enhanced lipophilicity due to chlorine substituents; possible cytotoxicity .
3-(2-(Furan-2-yl)-1,3-benzoxazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one Benzoxazole + furan + phenylpiperazine-propanone C₂₃H₂₁N₃O₃ Not provided Piperazine ring improves solubility; benzoxazole may enhance metabolic stability .
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one Fluorophenyl-thiazepane sulfone + hydroxy-phenyl-propanone C₂₁H₂₁FNO₄S 1705066-41-6 Sulfone group increases polarity; fluorophenyl may enhance CNS penetration .

Key Comparative Insights:

Thiazepane vs. Piperazine Rings :

  • The 1,4-thiazepane ring in the target compound provides greater conformational flexibility compared to the rigid piperazine ring in compound C₂₃H₂₁N₃O₃ (). This flexibility may influence receptor-binding kinetics or allosteric modulation .
  • Piperazine-containing analogs (e.g., ) often exhibit improved aqueous solubility due to the basic nitrogen, whereas thiazepane derivatives may require formulation optimization for bioavailability .

Substituent Effects: Phenylthio vs. Chlorophenylthio: The phenylthio group in the target compound is less electronegative than the chlorophenylthio group in rac-3-(4-Chlorophenylthio)... Furan vs. Thiophene/Benzothiophene: Furan’s oxygen atom offers weaker electron-donating effects compared to sulfur in thiophene-based analogs (), which could alter reactivity in photoredox or catalytic reactions .

Biological Activity Trends :

  • Compounds with 3-(phenylthio) or 3-(arylthio) substituents (e.g., ) show moderate antimicrobial activity, suggesting the target compound may share similar properties .
  • Fluorinated derivatives () are often prioritized for CNS-targeted drugs due to enhanced blood-brain barrier penetration .

Q & A

Q. Q1. What synthetic strategies are commonly employed to prepare 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one?

Methodological Answer:

  • Key Route : The compound’s core structure can be synthesized via a multi-step approach:
    • Thiazepane Ring Formation : Cyclization of precursor amines with sulfur-containing reagents under reflux conditions.
    • Furan Incorporation : Coupling of furan-2-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
    • Phenylthio Propanone Assembly : Thioether formation using phenylthiol and α,β-unsaturated ketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Ethanol recrystallization is effective for isolating intermediates, as demonstrated for structurally analogous compounds .

Q. Q2. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Thiazepane Ring : Protons at δ 3.38–3.28 (N–CH₂–S) and δ 2.96–2.85 (S–CH₂–C) .
    • Furan Moiety : Aromatic protons at δ 6.70–7.79 (furan H3/H4) .
    • Phenylthio Group : Aromatic protons at δ 7.09–8.13 (ortho/meta positions) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving conformational ambiguities in the thiazepane ring .

Q. Q3. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

  • Byproducts :
    • Isomerization : Cis/trans isomers of the propanone chain may form during thioether coupling. These are separable via column chromatography (silica gel, hexane/EtOAc) .
    • Oxidation : Phenylthio groups may oxidize to sulfoxides; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
  • Analytical QC : HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities >0.1% .

Advanced Research Questions

Q. Q4. How does the thiazepane ring’s conformation influence bioactivity, and how is this analyzed?

Methodological Answer:

  • Conformational Analysis :
    • Molecular Dynamics (MD) : Simulations (e.g., AMBER or GROMACS) predict low-energy conformers of the thiazepane ring, identifying chair-like or boat-like structures .
    • SAR Studies : Modifying substituents at the 7-position (e.g., replacing furan with thiophene) alters ring flexibility and receptor binding .
  • Experimental Validation :
    • Crystallography : Resolves spatial arrangements of the thiazepane ring and furan group (e.g., dihedral angles between 10–30°) .

Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME assess:
    • Lipophilicity : LogP values >3 indicate high membrane permeability but potential toxicity .
    • Metabolic Stability : CYP450 isoforms (e.g., CYP3A4) metabolize the phenylthio group; in silico docking identifies vulnerable sites .
  • Targeted Modifications :
    • Hydrogen Bond Donors : Introducing polar groups (e.g., –OH at the 4-position of phenylthio) improves solubility without compromising activity .

Q. Q6. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

  • Mechanistic Profiling :
    • Enzyme Assays : Test against target enzymes (e.g., carbonic anhydrase for antimicrobial activity or histone acetyltransferases for anticancer effects ).
    • Cellular Models : Compare cytotoxicity in bacterial vs. mammalian cell lines (e.g., IC50 shifts >10 µM indicate selectivity ).
  • Data Harmonization :
    • Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

Critical Analysis of Evidence

  • Contradictions :
    • Stereochemical Outcomes : Ultrasonication () favors trans-isomers, while thermal methods () yield mixed isomers.
    • Biological Targets : Phenylthio derivatives show antimicrobial activity in but no reported anticancer effects, unlike benzoxazepine analogs in .
  • Gaps : Limited data on in vivo pharmacokinetics and metabolite profiling for this specific compound.

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